
5-Bromo-3-nitropyridine-2-carboxamide
Overview
Description
5-Bromo-3-nitropyridine-2-carboxamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitropyridine-2-carboxamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination to form 5-bromo-2-aminopyridine. This intermediate is then nitrated to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 5-Bromo-3-aminopyridine-2-carboxamide.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Chemistry
5-Bromo-3-nitropyridine-2-carboxamide serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules, including pharmaceuticals and agrochemicals. The compound participates in various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Reduction : The nitro group can be reduced to an amino group, which is valuable for synthesizing biologically active compounds.
- Oxidation : The carboxamide can be oxidized to form carboxylic acids.
Biological Applications
The compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Research : Related compounds have demonstrated potential in inhibiting cancer cell growth through interference with cellular processes. The ability of the nitro group to undergo bioreduction may lead to reactive intermediates that interact with cellular components .
Pharmaceutical Development
In medicinal chemistry, this compound acts as an intermediate for synthesizing drugs targeting specific enzymes or receptors. Its structural components enhance binding affinity and specificity towards biological targets, which is critical in drug design.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study : A research team investigated the antibacterial effects of various nitropyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in antibiotic development.
- Cancer Cell Inhibition : A study focused on evaluating the anticancer properties of this compound revealed that it effectively inhibited proliferation in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 3-Nitropyridine-2-carboxamide
- 5-Bromo-3-nitropyridine-2-carbaldehyde
Uniqueness
5-Bromo-3-nitropyridine-2-carboxamide is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various chemical and biological applications .
Biological Activity
5-Bromo-3-nitropyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 3-nitropyridine followed by carboxamide formation. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution reactions or coupling reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For example, studies have shown that this compound can effectively target Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown activity against several cancer cell lines, including breast and lung cancer cells. The mode of action appears to involve the induction of oxidative stress and modulation of key signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in microbial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels within cells, contributing to oxidative stress that can damage cellular components.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of various derivatives of nitropyridines, including this compound. The findings indicated a correlation between structural modifications and enhanced antimicrobial activity, paving the way for further development of this compound as an antibacterial agent .
Cancer Cell Line Studies
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to controls .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFOXVHWINGUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736666 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412035-35-9 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.